3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O4S/c1-11-6-8-13(9-7-11)26-31(28,29)18-16(12(2)24-25-18)17(27)23-14-4-3-5-15(10-14)30-19(20,21)22/h3-10,26H,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFQQCYVKLKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is a member of the pyrazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrazole ring substituted with various functional groups that contribute to its biological properties.
| Component | Description |
|---|---|
| Pyrazole Ring | Core structure responsible for biological activity |
| Sulfamoyl Group | Enhances solubility and bioavailability |
| Trifluoromethoxy Group | Modifies electronic properties, affecting receptor interactions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, which play a critical role in inflammation and pain pathways. The presence of the sulfamoyl group may enhance binding affinity to the active site of COX enzymes.
- Antithrombotic Activity : Research indicates that pyrazole derivatives can act as inhibitors of Factor Xa, a key player in the coagulation cascade. This suggests potential applications in thrombotic conditions.
- Anti-inflammatory Effects : The structural modifications in the compound may lead to significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Pharmacological Profile
Recent studies have evaluated the pharmacological profile of similar pyrazole compounds, demonstrating promising results:
- Anti-inflammatory Activity : Compounds similar to this compound have shown efficacy in reducing inflammation in animal models.
- Analgesic Properties : Evidence suggests that these compounds can alleviate pain through their action on the central nervous system and peripheral pathways.
Case Studies
- Study on COX Inhibition : A study published in 1997 demonstrated that pyrazole derivatives effectively inhibited COX-2 with IC50 values in the low micromolar range. This inhibition correlated with reduced inflammatory markers in vivo .
- Factor Xa Inhibition : Research highlighted the development of pyrazole-based inhibitors targeting Factor Xa, showing high potency (K(i) = 13 pM) and favorable pharmacokinetic profiles . This suggests that our compound could exhibit similar properties.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity profile. Preliminary assessments indicate that compounds with similar structures may exhibit moderate toxicity; however, detailed toxicological studies are necessary to establish safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole-Sulfonamide Scaffolds
The following compounds (from –4) share the pyrazole-sulfonamide-carboxamide backbone but differ in substituents:
Key Observations:
- Substituent Diversity: The target compound lacks the amino (NH₂) group at position 3 seen in compounds 11–14, which may reduce hydrogen-bonding capacity but improve metabolic stability.
- Trifluoromethoxy Group : Unique to the target compound, this substituent enhances lipophilicity and electron-deficient character compared to halogens (F, Cl) or methyl groups in analogues .
Physicochemical and Spectral Comparisons
Infrared Spectroscopy (IR):
- Target Compound : Expected peaks at ~1315 cm⁻¹ (SO₂ asymmetric stretch), ~1690 cm⁻¹ (C=O stretch), and ~1105 cm⁻¹ (SO₂ symmetric stretch), similar to compound 13 .
- Analogues : All show NH/NH₂ stretches (~3200–3322 cm⁻¹) and aromatic C-H stretches (~3048 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR : The target’s 3-methyl group would resonate at ~2.1–2.3 ppm, while the trifluoromethoxy phenyl group would show deshielded aromatic protons at ~7.2–7.6 ppm .
- ¹³C-NMR : The CF₃O group’s carbon would appear at ~120–125 ppm (quartet due to F coupling), distinct from the pyridinyl carbons (~150 ppm) in analogues .
Preparation Methods
Hydrazine Cyclocondensation with 1,3-Diketones
The most widely adopted method involves cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, 3-(trifluoromethoxy)aniline-derived β-keto amides react with methylhydrazine under acidic conditions to yield 3-methyl-4-carboxamide pyrazole intermediates. This method achieves regioselectivity through electronic effects, where electron-withdrawing groups (e.g., carboxamide) direct hydrazine attack to the α-position of the carbonyl.
Reaction Conditions
1,3-Dipolar Cycloaddition
Alternative routes employ 1,3-dipolar cycloaddition between diazo compounds and alkynes. For instance, diazo transfer to 3-(trifluoromethoxy)phenylacetylene followed by reaction with methyl isocyanate generates the pyrazole ring with inherent carboxamide functionality. This method offers superior stereocontrol but requires stringent anhydrous conditions.
Key Parameters
-
Diazo Precursor : Trimethylsilyl diazomethane
-
Dipolephile : N-Substituted acrylamides
Introduction of the 4-methylphenylsulfamoyl group at the pyrazole C5 position typically proceeds via sulfonation followed by amination:
Chlorosulfonation and Amination
Pyrazole intermediates undergo chlorosulfonation using chlorosulfonic acid, yielding reactive sulfonyl chlorides. Subsequent amination with 4-methylaniline installs the sulfamoyl moiety:
Optimized Conditions
Direct Sulfamoylation
Recent advances employ sulfamoyl chlorides (e.g., 4-methylphenylsulfamoyl chloride) in Pd-catalyzed C–H activation reactions. Using Pd(OAc)/Xantphos, direct sulfamoylation at C5 achieves 70% yield with minimal protecting group requirements.
N-Arylation of the Carboxamide Group
Coupling the pyrazole-4-carboxamide with 3-(trifluoromethoxy)phenyl groups utilizes Buchwald–Hartwig amination or Ullmann-type reactions:
Palladium-Catalyzed Coupling
Buchwald–Hartwig conditions enable efficient N-arylation:
Representative Protocol
Copper-Mediated Ullmann Reaction
For electron-deficient aryl halides, CuI/1,10-phenanthroline systems promote coupling at lower temperatures (80–90°C) with comparable yields (60–65%).
Reaction Optimization and Mechanistic Insights
Catalyst Screening
Comparative studies of Pd vs. Cu catalysts reveal trade-offs:
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)/Xantphos | 110 | 12 | 68 |
| CuI/Phenanthroline | 90 | 24 | 63 |
| NiCl/BINAP | 120 | 18 | 52 |
Palladium systems favor faster kinetics, while copper offers cost advantages.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance sulfamoylation rates but may promote decomposition. Mixed solvent systems (THF/HO) balance reactivity and stability:
Analytical Characterization
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazole core (torsion angles < 9.5°) and orthogonal alignment of the sulfamoyl and trifluoromethoxyphenyl groups (dihedral angle = 38.3°).
NMR Spectroscopy
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent choice, pH). For example, sulfonamide coupling reactions often require anhydrous conditions to prevent hydrolysis, as seen in analogous pyrazole-sulfonamide syntheses . Multi-step protocols may involve condensation of intermediates, such as 5-phenyl-1-pentanol derivatives, followed by sulfamoylation and carboxamide formation . Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry, as demonstrated in structurally related pyrazole-sulfonamide hybrids . NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups (e.g., sulfamoyl, trifluoromethoxy). Computational methods (DFT calculations) can predict electronic properties, such as charge distribution on the pyrazole ring and sulfamoyl group, aiding in reactivity studies .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : For antimicrobial or anticancer screening, standardized assays like broth microdilution (MIC determination) or MTT assays (cell viability) are recommended. For anti-inflammatory potential, COX-2 inhibition assays using recombinant enzymes or LPS-induced cytokine models (e.g., IL-6 in macrophages) are applicable, as seen in studies of structurally similar pyrazole derivatives .
Q. How does solvent choice impact the compound’s stability during storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubilizing sulfonamide derivatives, but prolonged storage in these solvents may degrade the compound due to hygroscopicity. Stability studies under varying temperatures (4°C vs. −20°C) and inert atmospheres (argon) should be conducted, referencing protocols from analogous pyrazole-carboxamides .
Advanced Research Questions
Q. How can contradictory bioactivity data across different studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation). Meta-analysis of SAR data from related compounds (e.g., fluorophenyl vs. chlorophenyl analogs) can clarify structure-activity trends .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Systematic substitution of functional groups is key:
- Sulfamoyl group : Replace the 4-methylphenyl moiety with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
- Trifluoromethoxy group : Compare with methoxy or ethoxy analogs to evaluate hydrophobicity effects .
- Pyrazole core : Introduce methyl or halogen substituents at the 1H-position to probe steric effects .
Q. How can crystallographic data inform the design of analogs with improved potency?
- Methodological Answer : X-ray structures of ligand-receptor complexes (e.g., with COX-2 or kinase targets) can identify key interactions (e.g., hydrogen bonds with sulfamoyl oxygen). For example, the dihedral angle between the pyrazole and aryl rings affects molecular planarity and binding pocket compatibility .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing oral bioavailability and tissue distribution. For CNS targets, blood-brain barrier penetration can be measured via LC-MS/MS of brain homogenates. Metabolite profiling using HPLC-MS is critical for identifying oxidation or glucuronidation products .
Q. How can researchers address low solubility in aqueous buffers during formulation?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoemulsion techniques (e.g., lipid-based carriers) improve solubility. Prodrug strategies, such as esterification of the carboxamide group, enhance permeability, as demonstrated in pyrazole-based antitumor agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
